3,3'-[(Benzylazanediyl)bis(methylene)]dibenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3’-[(Benzylazanediyl)bis(methylene)]dibenzoic acid is an organic compound with a complex structure that includes benzyl and benzoic acid moieties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-[(Benzylazanediyl)bis(methylene)]dibenzoic acid typically involves the reaction of benzylamine with formaldehyde and benzoic acid derivatives. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
3,3’-[(Benzylazanediyl)bis(methylene)]dibenzoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzyl position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols or amines.
Substitution: Various substituted benzyl derivatives.
Wissenschaftliche Forschungsanwendungen
3,3’-[(Benzylazanediyl)bis(methylene)]dibenzoic acid has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and metal-organic frameworks.
Medicine: Investigated for its potential as a drug intermediate or active pharmaceutical ingredient.
Industry: Utilized in the synthesis of advanced materials and polymers.
Wirkmechanismus
The mechanism of action of 3,3’-[(Benzylazanediyl)bis(methylene)]dibenzoic acid involves its interaction with molecular targets such as enzymes or receptors. The benzyl and benzoic acid moieties can participate in hydrogen bonding, hydrophobic interactions, and π-π stacking, which contribute to its binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3,3’-[(Dimethylazanediyl)bis(methylene)]dibenzoic acid
- 3,3’-[(Ethylazanediyl)bis(methylene)]dibenzoic acid
- 3,3’-[(Propylazanediyl)bis(methylene)]dibenzoic acid
Uniqueness
3,3’-[(Benzylazanediyl)bis(methylene)]dibenzoic acid is unique due to the presence of the benzyl group, which enhances its hydrophobic interactions and binding affinity compared to its dimethyl, ethyl, and propyl analogs .
Eigenschaften
CAS-Nummer |
61363-34-6 |
---|---|
Molekularformel |
C23H21NO4 |
Molekulargewicht |
375.4 g/mol |
IUPAC-Name |
3-[[benzyl-[(3-carboxyphenyl)methyl]amino]methyl]benzoic acid |
InChI |
InChI=1S/C23H21NO4/c25-22(26)20-10-4-8-18(12-20)15-24(14-17-6-2-1-3-7-17)16-19-9-5-11-21(13-19)23(27)28/h1-13H,14-16H2,(H,25,26)(H,27,28) |
InChI-Schlüssel |
ZKRABJMWWZYXHD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CN(CC2=CC(=CC=C2)C(=O)O)CC3=CC(=CC=C3)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.